Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives. These derivatives are then fused with 3-amino-2-methylquinazolinone in an oil bath at 130–135°C to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA synthesis in microbial cells or interfere with cell division in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxoquinazolin-3(4H)-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
4-Hydroxy-2-quinolones: These compounds are valuable in drug research and development due to their pharmaceutical and biological activities.
Uniqueness
Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate stands out due to its specific phosphate group, which may enhance its solubility and bioavailability. Additionally, its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
211172-77-9 |
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Molecular Formula |
C23H21N2O5P |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
dibenzyl (2-methyl-4-oxo-3H-quinazolin-8-yl) phosphate |
InChI |
InChI=1S/C23H21N2O5P/c1-17-24-22-20(23(26)25-17)13-8-14-21(22)30-31(27,28-15-18-9-4-2-5-10-18)29-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3,(H,24,25,26) |
InChI Key |
RLQRYCFNFRARNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)N1 |
Origin of Product |
United States |
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